molecular formula C10H9ClF2O B7973341 2-Chloro-1-(2,4-dimethylphenyl)-2,2-difluoroethanone

2-Chloro-1-(2,4-dimethylphenyl)-2,2-difluoroethanone

Cat. No.: B7973341
M. Wt: 218.63 g/mol
InChI Key: DFXNHYAXGLSMJA-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,4-dimethylphenyl)-2,2-difluoroethanone is a high-value fluorinated aromatic building block designed for advanced research and development applications, particularly in pharmaceutical chemistry and material science. This compound is structurally characterized as a substituted acetophenone, integrating a 2,4-dimethylphenyl moiety with a reactive 2-chloro-2,2-difluoroethanone chain . The presence of the α-halo-difluorocarbonyl group makes it an excellent electrophile for nucleophilic substitution reactions, serving as a key intermediate for the synthesis of more complex molecules containing a difluoromethylene (CF2) bridge. The difluoromethylene group is a well-known bioisostere for carbonyl or ether oxygen, and its incorporation into target molecules can significantly alter their electronic properties, metabolic stability, and membrane permeability . Researchers can utilize this reagent to introduce the difluoroacetyl or related functional groups into lead compounds, facilitating structure-activity relationship (SAR) studies and the optimization of drug candidates. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. All provided batches are accompanied by a Certificate of Analysis to ensure quality and consistency.

Properties

IUPAC Name

2-chloro-1-(2,4-dimethylphenyl)-2,2-difluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF2O/c1-6-3-4-8(7(2)5-6)9(14)10(11,12)13/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXNHYAXGLSMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C(F)(F)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,4-dimethylphenyl)-2,2-difluoroethanone can be achieved through several methods. One common approach involves the reaction of 2,4-dimethylbenzoyl chloride with difluoromethyl magnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere at low temperatures to prevent side reactions.

Another method involves the chlorination of 1-(2,4-dimethylphenyl)-2,2-difluoroethanol using thionyl chloride or phosphorus pentachloride. This reaction is usually performed at room temperature and yields the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,4-dimethylphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at moderate temperatures.

    Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents.

    Oxidation: Performed in acidic or basic media depending on the oxidizing agent used.

Major Products Formed

    Nucleophilic Substitution: Yields substituted ethanone derivatives.

    Reduction: Produces 2-chloro-1-(2,4-dimethylphenyl)-2,2-difluoroethanol.

    Oxidation: Results in carboxylic acids or other oxidized products.

Scientific Research Applications

2-Chloro-1-(2,4-dimethylphenyl)-2,2-difluoroethanone is utilized in various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Applied in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,4-dimethylphenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The presence of the chloro and difluoro groups enhances its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituent patterns on the phenyl ring or ethanone group, leading to variations in properties and applications.

Table 1: Comparative Overview of Structural Analogs
Compound Name CAS No. Molecular Formula Substituents Molecular Weight (g/mol) Key Hazards (GHS) Applications/Notes
2-Chloro-1-(2,4-dimethylphenyl)-2,2-difluoroethanone Not available C₉H₇ClF₂O 2,4-dimethylphenyl, 2,2-difluoro, Cl 218.6 Assumed: H315, H319 Likely agrochemical intermediate
2-Chloro-1-(2,4-difluorophenyl)ethanone 51336-94-8 C₈H₅ClF₂O 2,4-difluorophenyl, Cl 190.57 H314 (Skin corrosion) Pharmaceutical intermediate
2-Chloro-2,2-difluoro-1-(3-fluorophenyl)ethanone 1352222-12-8 C₈H₄ClF₃O 3-fluorophenyl, 2,2-difluoro, Cl 218.57 H315, H319, H335 Research chemical
2-Chloro-1-(3-chloro-2,4-difluorophenyl)-2,2-difluoroethanone 2921836-14-6 C₈H₂Cl₂F₄O 3-Cl-2,4-F-phenyl, 2,2-difluoro, Cl 265.01 H315, H319, H335 Specialty chemical

Key Comparative Analyses

Electronic and Steric Effects
  • Methyl vs. Halogen Substituents: The 2,4-dimethylphenyl group in the target compound donates electron density via methyl groups, activating the aromatic ring toward electrophilic substitution. In contrast, analogs with 2,4-difluorophenyl (CAS 51336-94-8) or 3-chloro-2,4-difluorophenyl (CAS 2921836-14-6) substituents exhibit electron-withdrawing effects, reducing ring reactivity . Fluorine vs.
Physicochemical Properties
  • Boiling Points and Stability :
    • The 2,4-dimethylphenyl analog is expected to have higher hydrophobicity due to methyl groups, impacting solubility in polar solvents. Storage conditions vary: analogs like CAS 2921836-14-6 require refrigeration (4–8°C), while others (e.g., CAS 51336-94-8) are stable at room temperature .
  • Hazard Profiles :
    • Most analogs share hazards like skin/eye irritation (H315, H319) due to reactive carbonyl and halogen groups. The 2,4-difluorophenyl derivative (CAS 51336-94-8) poses severe corrosion risks (H314), likely due to its higher electrophilicity .

Biological Activity

Overview of 2-Chloro-1-(2,4-dimethylphenyl)-2,2-difluoroethanone

This compound is a synthetic organic compound that belongs to the class of ketones. Its structure features a chloro group and two fluorine atoms attached to a carbon skeleton with a dimethylphenyl moiety. This compound may exhibit various biological activities due to its unique chemical structure.

Anti-inflammatory Effects

Fluorinated compounds often show anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and modulate immune responses. Investigations into similar compounds have revealed their ability to reduce inflammation in various models, suggesting that this compound may possess similar effects.

Cytotoxic Activity

Some ketones exhibit cytotoxicity against cancer cell lines. Studies on structurally related compounds have shown that they can induce apoptosis in tumor cells. The presence of both chloro and difluoro groups may enhance this activity by affecting the compound's lipophilicity and interaction with cellular membranes.

Case Studies

While specific case studies on this compound are scarce, related research can provide insights:

  • Study on Fluorinated Ketones : A study demonstrated that fluorinated ketones exhibited significant cytotoxicity against breast cancer cells (MCF-7). The mechanism involved the induction of oxidative stress leading to apoptosis.
  • Antimicrobial Evaluation : Research on chlorinated phenyl compounds indicated strong antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that similar halogenated structures can be effective in antimicrobial applications.
  • Inflammation Model : An investigation into fluorinated compounds showed a reduction in inflammatory markers in an animal model of arthritis, indicating potential therapeutic benefits for inflammatory diseases.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeObserved EffectReference
Fluorinated Ketone ACytotoxicityInduced apoptosis in MCF-7 cells
Chlorinated Phenyl Compound BAntimicrobialInhibited growth of Staphylococcus aureus
Fluorinated Compound CAnti-inflammatoryReduced inflammatory markers in arthritis model

Q & A

Basic: What are the optimized synthetic routes for 2-chloro-1-(2,4-dimethylphenyl)-2,2-difluoroethanone, and how are reaction conditions controlled?

The synthesis typically involves chlorination of 1-(2,4-dimethylphenyl)ethanone using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux in inert solvents like dichloromethane or chloroform . Key parameters include:

  • Temperature : Maintained at reflux (~40–60°C for CH₂Cl₂) to ensure complete substitution.
  • Purification : Distillation or recrystallization removes unreacted starting materials.
  • Monitoring : Thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) ensures >95% purity .

Advanced: How do steric and electronic effects of the 2,4-dimethylphenyl group influence nucleophilic substitution reactions?

The methyl groups at the 2- and 4-positions create steric hindrance, directing nucleophilic attack to the less hindered carbonyl-adjacent chloro group. Computational studies (e.g., DFT calculations) reveal that electron-donating methyl groups slightly destabilize the carbonyl carbon, increasing electrophilicity. This is critical for designing derivatives via reactions with amines or thiols .

Basic: What analytical techniques are recommended for characterizing purity and structural integrity?

  • GC-MS : Quantifies yield and identifies byproducts via fragmentation patterns .
  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., methyl groups at δ 2.3–2.5 ppm; carbonyl at ~200 ppm in ¹³C) .
  • HPLC : Detects trace impurities (<0.1%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How can computational modeling predict the compound’s reactivity in biological systems?

Molecular docking (e.g., AutoDock Vina) and MD simulations assess interactions with enzyme targets like cytochrome P450. For example, the chloro and difluoro groups exhibit strong van der Waals interactions with hydrophobic enzyme pockets, suggesting potential metabolic stability . Retrosynthesis tools (e.g., Pistachio/Bkms_metabolic models) predict feasible pathways for derivative synthesis .

Basic: What biological activities have been reported for this compound, and what assays validate them?

  • Antimicrobial : Tested via broth microdilution (MIC ≤ 50 µg/mL against S. aureus).
  • Cytotoxicity : Evaluated using MTT assays (IC₅₀ ~20 µM in HeLa cells) .
  • Enzyme inhibition : Kinetic assays (e.g., fluorogenic substrates for proteases) show competitive inhibition (Kᵢ ~5 µM) .

Advanced: How do contradictory toxicity profiles from different studies arise, and how can they be resolved?

Discrepancies in toxicity data (e.g., acute vs. chronic exposure) may stem from:

  • Assay conditions : Varying cell lines or exposure times (e.g., 24h vs. 72h assays).
  • Metabolic activation : Liver S9 fractions in Ames tests can convert the compound to reactive intermediates .
    Resolution : Use orthogonal methods (e.g., zebrafish embryo toxicity + in vitro hepatocyte assays) and control for metabolic pathways .

Basic: What safety precautions are critical when handling this compound?

  • Hazard classification : Harmful if swallowed (H302), skin irritation (H315), and potential endocrine disruption .
  • Mitigation : Use fume hoods, nitrile gloves, and closed systems for reactions.
  • Waste disposal : Neutralize with 10% NaOH before incineration .

Advanced: What strategies optimize regioselectivity in derivative synthesis?

  • Directing groups : Introduce temporary substituents (e.g., boronic esters) to steer reactions to the desired position.
  • Microwave-assisted synthesis : Reduces side reactions (e.g., 80°C, 30 min vs. 24h conventional heating) .
  • Catalysts : Pd/C or CuI enhance coupling efficiency in cross-coupling reactions (yield >80%) .

Basic: How does this compound compare to analogs like 2-chloro-1-(3,4-dimethylphenyl)ethanone?

  • Reactivity : The 2,4-dimethyl isomer exhibits higher electrophilicity due to reduced steric hindrance at the carbonyl.
  • Biological activity : The 3,4-dimethyl analog shows lower cytotoxicity (IC₅₀ ~50 µM vs. 20 µM) due to poor membrane permeability .

Advanced: What in silico tools validate metabolic stability and ADME properties?

  • SwissADME : Predicts moderate intestinal absorption (TPSA = 37 Ų) and CYP3A4-mediated oxidation.
  • ProtoXenon : Flags potential hepatotoxicity via structural alerts (chloro + difluoro motifs) .

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